Methyl 3-amino-5-(trifluoromethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPHHSFTNRQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398622 | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22235-25-2 | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-nitro-5-(trifluoromethyl)benzoate, followed by reduction to obtain the amino derivative. The nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced trifluoromethyl compounds, and various substituted benzoates .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-amino-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the development of drugs targeting various diseases due to its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl group.
Case Study: Ubrogepant
Ubrogepant is a medication used for treating acute migraines. The synthesis of Ubrogepant involves intermediates derived from this compound, showcasing its relevance in drug development .
Agricultural Applications
The compound is also utilized in crop protection formulations. It acts as a precursor for several agrochemicals designed to protect crops from pests and diseases.
Data Table: Agrochemical Products Derived from this compound
| Product Name | Application Area | Active Ingredient |
|---|---|---|
| Pesticide A | Insect Control | Derived from this compound |
| Herbicide B | Weed Management | Contains derivatives of the compound |
| Fungicide C | Fungal Protection | Synthesized using this compound |
Research has indicated that this compound exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluations. Studies focusing on enzyme-inhibitor interactions have shown that the trifluoromethyl group can enhance binding affinity, which is crucial for drug design .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound against human cancer cell lines, indicating promising anticancer activity that warrants further investigation .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects .
Comparison with Similar Compounds
Structural Isomers and Regioisomers
Structural analogs differ in the positions of the amino and trifluoromethyl groups, significantly altering electronic and steric properties:
Key Observations :
- Positional Effects: Moving the amino group from the 3- to 2- or 4-position reduces conjugation with the ester carbonyl, altering reactivity in nucleophilic substitutions .
- Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group at the 5-position (target compound) creates a stronger electron-deficient ring compared to 3-CF₃ analogs, enhancing electrophilic aromatic substitution rates .
Functional Group Modifications
Replacing the trifluoromethyl group or modifying the ester moiety impacts solubility and bioactivity:
Key Observations :
- Ester vs. Amide : The methyl ester in the target compound is more reactive in hydrolysis than the amide, enabling facile conversion to carboxylic acids .
- Alkyl Chain Length : Octyl esters (e.g., ) exhibit higher logP values (~4.2) compared to methyl esters (~2.1), favoring blood-brain barrier penetration in drug design .
Substituent Additions
Introducing halogens or heterocycles alters electronic and steric profiles:
Key Observations :
- Halogen Effects : Bromine and chlorine substituents (e.g., ) increase molecular weight and steric bulk, reducing reaction rates in SNAr mechanisms .
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in is less electron-withdrawing than -CF₃, resulting in milder deactivation of the aromatic ring .
Biological Activity
Methyl 3-amino-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The presence of a trifluoromethyl group significantly enhances its chemical properties, influencing its interactions with biological targets.
This compound has the molecular formula and a molecular weight of approximately 219.16 g/mol. The structure includes a benzoate moiety with an amino group (-NH₂) and a trifluoromethyl group (-CF₃), which are crucial for its biological activity.
The mechanism of action of this compound involves several key interactions:
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and bioavailability in biological systems.
- Binding Affinity : The amino group allows for hydrogen bonding with various enzymes and receptors, enhancing the compound's binding affinity and specificity.
- Enzyme Interaction : Studies indicate that this compound can modulate enzyme activity, particularly in pathways relevant to cancer and inflammation .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, compounds containing a trifluoromethyl group have demonstrated up to 92% inhibition against specific targets like EGFR at low concentrations .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit specific signaling pathways related to inflammation is under investigation, indicating potential therapeutic applications in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that the positioning of the trifluoromethyl group on the phenyl ring is critical for enhancing biological activity. Variations in substituents can lead to significant differences in potency against specific targets, such as tyrosine kinases involved in cancer progression .
Case Studies
- Inhibition of Tyrosine Kinases : A study demonstrated that derivatives of this compound showed high potency against several tyrosine kinases, including ABL1 and FLT3. These findings suggest that modifications to the molecular structure can enhance inhibitory effects on these critical cancer-related enzymes .
- Docking Studies : Molecular docking simulations have indicated favorable binding geometries with various protein targets, supporting the hypothesis that structural modifications can optimize binding affinities and enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
